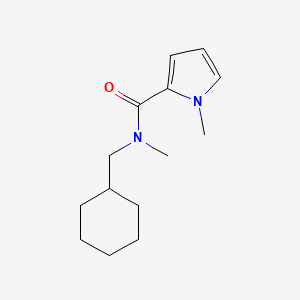
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone offers several advantages for laboratory experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, including its potential applications in drug discovery and development, as well as its use as a building block for the synthesis of novel bioactive compounds. Further studies are also needed to explore the mechanism of action of (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone and its potential side effects in vivo. Additionally, the development of new synthesis methods for (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is a promising chemical compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its anti-inflammatory, antitumor, and antiviral properties make it an attractive candidate for drug discovery and development. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore new synthesis methods and applications for this important compound.
Synthesemethoden
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2,2-dimethyl-4-morpholinylpropanol with 2-acetylfuran followed by a series of chemical reactions. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been used as a building block for the synthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
(2,2-dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-4-5-10(16-9)11(14)13-6-7-15-12(2,3)8-13/h4-5H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYFSYJKCSXRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)

![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)
![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)

